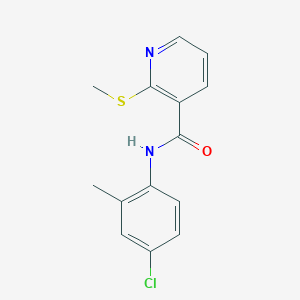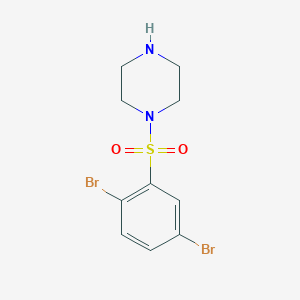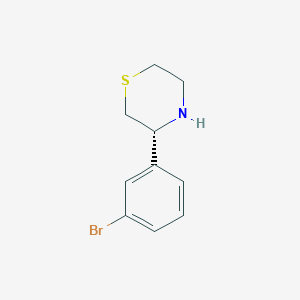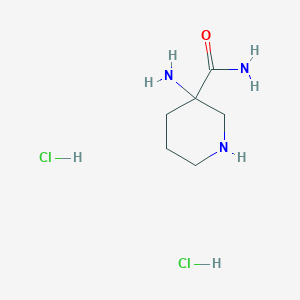![molecular formula C22H20N4O4S B2499723 3-(1-(2-(benzo[d]oxazol-2-ylthio)acétyl)pipéridin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1904019-62-0](/img/structure/B2499723.png)
3-(1-(2-(benzo[d]oxazol-2-ylthio)acétyl)pipéridin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du benzoxazole ont été synthétisés et testés pour leur activité antibactérienne in vitro contre diverses bactéries telles que Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae et Salmonella typhi .
Activité antifongique
Ces composés ont également montré une activité antifongique contre des souches fongiques telles que Candida albicans et Aspergillus niger .
Activité anticancéreuse
Les dérivés du benzoxazole ont été utilisés dans le traitement de divers types de cancer. Par exemple, ils ont montré des résultats prometteurs contre la lignée cellulaire cancéreuse du carcinome colorectal humain (HCT116) .
Activité anti-inflammatoire
Les dérivés du benzoxazole ont montré des propriétés anti-inflammatoires, qui pourraient être utiles dans le traitement de diverses maladies inflammatoires .
Activité antimicrobienne
Il a été rapporté que les dérivés du benzoxazole avaient une activité antimicrobienne, ce qui pourrait être utile dans le développement de nouveaux agents antimicrobiens .
Traitement des ulcères peptiques
Certains dérivés du benzoxazole ont été utilisés pour traiter les ulcères peptiques, y compris ceux associés aux anti-inflammatoires non stéroïdiens .
Activité antiparkinsonienne
Les dérivés du benzoxazole ont montré un potentiel dans le traitement de la maladie de Parkinson .
Inhibition du virus de l'hépatite C
Ces composés ont montré un potentiel d'inhibition du virus de l'hépatite C .
Mécanisme D'action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzoxazole derivatives can inhibit the growth of certain bacteria and fungi, while others can inhibit the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it’s likely that this compound may affect multiple biochemical pathways, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Result of Action
Benzoxazole derivatives have been reported to exhibit various effects, such as inhibiting the growth of certain bacteria and fungi, and inhibiting the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
Propriétés
IUPAC Name |
3-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-19(13-31-22-24-17-7-3-4-8-18(17)30-22)25-11-9-14(10-12-25)26-20(28)15-5-1-2-6-16(15)23-21(26)29/h1-8,14H,9-13H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWRBGLBCVXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)
![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)
![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2499652.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2499660.png)


![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)
